2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran

CAS No.: 85806-21-9

Cat. No.: VC19287010

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85806-21-9 |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | 5-ethyl-2,5-dimethoxy-2H-furan |

| Standard InChI | InChI=1S/C8H14O3/c1-4-8(10-3)6-5-7(9-2)11-8/h5-7H,4H2,1-3H3 |

| Standard InChI Key | IAFCIPIBKATVRC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(C=CC(O1)OC)OC |

Introduction

Chemical Structure and Nomenclature

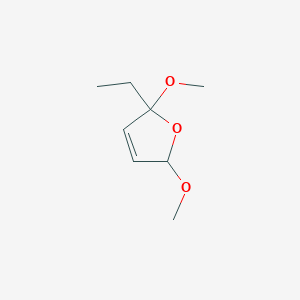

The compound’s systematic name, 2-ethyl-2,5-dimethoxy-2,5-dihydrofuran, reflects its bicyclic structure: a five-membered furan ring with two adjacent methoxy groups (-OCH₃) at positions 2 and 5, an ethyl substituent at position 2, and partial saturation (dihydro) at the 2,5-positions. The molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol. Its structure places it within the broader class of functionalized dihydrofurans, which are valued for their reactivity in cycloadditions, ring-opening reactions, and as precursors to bioactive molecules .

Synthesis and Reaction Mechanisms

Catalytic Methoxylation of Furan Derivatives

A key synthesis route for dihydrofuran derivatives involves the methoxylation of furan or its substituted analogs. For example, 2,5-dimethoxy-2,5-dihydrofuran is synthesized via the chlorination-methoxylation of furan using methanol and chlorine in the presence of Ti-V-Fe-Si mixed oxide catalysts . This fixed-bed method achieves a 79.7% yield under optimized conditions (70–120°C, 1.73 kPa), with triethylamine serving as an acid scavenger to neutralize HCl byproducts . Adapting this approach for 2-ethyl substitution would likely require introducing an ethyl group prior to methoxylation, potentially through alkylation of a furan precursor.

Table 1: Comparison of Dihydrofuran Synthesis Methods

Alkylation Strategies

Introducing the ethyl group at position 2 could involve alkylation of a preformed dihydrofuran intermediate. For instance, tert-butyl acetoacetate has been alkylated with α-haloketones to yield 2-substituted furans after acid treatment . Applying similar logic, ethylation of 2,5-dimethoxy-2,5-dihydrofuran using ethyl halides or via Friedel-Crafts alkylation might be feasible, though regioselectivity challenges may arise.

Physicochemical Properties

While direct data on 2-ethyl-2,5-dimethoxy-2,5-dihydrofuran are scarce, its analogs provide insights:

-

Boiling Point: 2,5-Dimethoxy-2,5-dihydrofuran boils at 52–54°C under reduced pressure (1.73 kPa) . The ethyl substituent is expected to increase this value slightly due to enhanced van der Waals interactions.

-

Solubility: Likely miscible with polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol or ethanol.

-

Stability: Dihydrofurans are generally sensitive to strong acids and bases, undergoing ring-opening or polymerization. Storage under inert atmosphere is advisable.

Applications in Organic Synthesis

As a C₄ Synthon

2,5-Dimethoxy-2,5-dihydrofuran serves as a synthetic equivalent of 2(5H)-furanone, enabling one-step access to 5-substituted furanones . The ethyl variant could similarly act as a masked diketone or diacid, facilitating the synthesis of complex heterocycles. For example, acid hydrolysis would yield ethyl-substituted succinaldehyde derivatives, useful in alkaloid synthesis .

Pharmaceutical Intermediates

Dihydrofuran derivatives exhibit bioactivity; ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, for instance, induces apoptosis in leukemia cells via caspase-3 activation and ROS generation . While 2-ethyl-2,5-dimethoxy-2,5-dihydrofuran’s biological profile remains unexplored, its structural similarity suggests potential as an antitumor or antimicrobial agent scaffold.

Future Research Directions

-

Synthetic Optimization: Developing regioselective alkylation methods to introduce ethyl groups without side reactions.

-

Biological Screening: Evaluating the compound’s cytotoxicity, antimicrobial activity, and pharmacokinetic properties.

-

Material Science Applications: Exploring its use as a monomer for biodegradable polymers or as a ligand in catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume